2-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid
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Overview
Description
2-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a trifluoromethyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form a 4-chlorophenyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetic acid: Similar structure but lacks the trifluoromethyl group.
4-chlorophenylacetic acid: Another related compound with a simpler structure.
Uniqueness
2-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
Properties
CAS No. |
2122323-60-6 |
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Molecular Formula |
C11H10ClF3O2 |
Molecular Weight |
266.6 |
Purity |
95 |
Origin of Product |
United States |
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